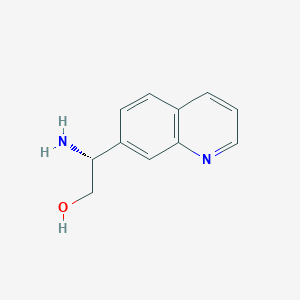
(R)-2-amino-2-(quinolin-7-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-amino-2-(quinolin-7-yl)ethan-1-ol is a chiral compound that features a quinoline moiety attached to an amino alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(quinolin-7-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with amino alcohols under specific conditions.
Industrial Production Methods
Industrial production methods for ®-2-amino-2-(quinolin-7-yl)ethan-1-ol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction efficiency .
化学反応の分析
Types of Reactions
®-2-amino-2-(quinolin-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications .
科学的研究の応用
®-2-amino-2-(quinolin-7-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of ®-2-amino-2-(quinolin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, leading to potential anticancer activity. Additionally, the amino alcohol group can form hydrogen bonds with biological molecules, enhancing its bioactivity.
類似化合物との比較
Similar Compounds
2-(quinolin-7-yl)ethan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
(1R)-1-(quinolin-7-yl)ethan-1-ol: Similar structure but different stereochemistry, which can affect its biological activity.
Uniqueness
®-2-amino-2-(quinolin-7-yl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and alcohol functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(2R)-2-amino-2-quinolin-7-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)9-4-3-8-2-1-5-13-11(8)6-9/h1-6,10,14H,7,12H2/t10-/m0/s1 |
InChIキー |
VRGWNARDCBNNCH-JTQLQIEISA-N |
異性体SMILES |
C1=CC2=C(C=C(C=C2)[C@H](CO)N)N=C1 |
正規SMILES |
C1=CC2=C(C=C(C=C2)C(CO)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















